Hydroxy(trimethyl)silane;2-nitrobenzoic acid
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Overview
Description
Hydroxy(trimethyl)silane: and 2-nitrobenzoic acid are two distinct compounds with unique properties and applications. Hydroxy(trimethyl)silane is an organosilicon compound known for its reactivity and use in the production of silicones and polymers . It is commonly used in organic synthesis and as a reagent for various chemical reactions .
Preparation Methods
Hydroxy(trimethyl)silane
Synthetic Routes: Hydroxy(trimethyl)silane is typically synthesized through the hydrolysis of trimethylchlorosilane in the presence of water. The reaction is as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiOH} + \text{HCl} ]
Industrial Production: Industrial production methods involve the use of organochlorosilanes and controlled hydrolysis to produce hydroxy(trimethyl)silane with high purity.
2-nitrobenzoic acid
Synthetic Routes: 2-nitrobenzoic acid is prepared by the oxidation of 2-nitrotoluene with nitric acid. The reaction is as follows: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{CH}_3 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{COOH} + \text{H}_2\text{O} ]
Industrial Production: Industrial methods involve the nitration of benzoic acid or the oxidation of 2-nitrotoluene under controlled conditions to produce 2-nitrobenzoic acid.
Chemical Reactions Analysis
Hydroxy(trimethyl)silane
Types of Reactions: Hydroxy(trimethyl)silane undergoes various chemical reactions, including condensation, esterification, and oxidation. It can also act as a reducing agent.
Common Reagents and Conditions: Reactions involving hydroxy(trimethyl)silane often use catalysts such as acids or bases to enhance reactivity.
Major Products: The major products formed from these reactions include siloxanes, esters, and oxidized derivatives.
2-nitrobenzoic acid
Types of Reactions: 2-nitrobenzoic acid undergoes typical reactions of aromatic carboxylic acids and nitroaromatic compounds, such as reduction, esterification, and chlorination.
Common Reagents and Conditions: Common reagents include reducing agents for converting the nitro group to an amine, alcohols for esterification, and chlorinating agents for forming 2-nitrobenzoyl chloride.
Major Products: Major products include anthranilic acid (from reduction), esters, and 2-nitrobenzoyl chloride.
Scientific Research Applications
Hydroxy(trimethyl)silane
Chemistry: Used as a key intermediate in the synthesis of silicone fluids, resins, and elastomers.
Biology: Employed in the production of biocompatible materials and medical devices.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
2-nitrobenzoic acid
Chemistry: Functions as a synthetic reagent and a growth supplement for certain bacterial strains.
Biology: Used in the study of enzyme kinetics and as a reagent for protecting amine groups.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Hydroxy(trimethyl)silane
Mechanism: Acts as a reducing agent and undergoes various chemical transformations due to the presence of the silanol group.
Molecular Targets and Pathways: Involved in the formation of silicon-oxygen bonds, which are crucial in the production of silicones and polymers.
2-nitrobenzoic acid
Comparison with Similar Compounds
Hydroxy(trimethyl)silane
Similar Compounds: Trimethylsilane, trimethylsilanol, and other organosilicon compounds
2-nitrobenzoic acid
Properties
CAS No. |
62673-15-8 |
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Molecular Formula |
C10H15NO5Si |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
hydroxy(trimethyl)silane;2-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C3H10OSi/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10);4H,1-3H3 |
InChI Key |
NQRZTEXTOJIYLO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O.C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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